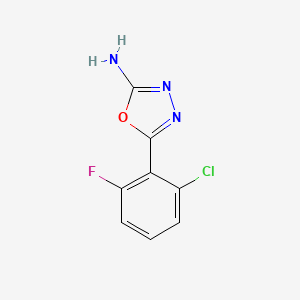

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chloro-6-fluorophenyl group and an amine group at the 2-position. The oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances its role in medicinal chemistry as a bioisostere for carboxylic acid or ester groups.

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYIIRZEKFZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016763-54-4 | |

| Record name | 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Reaction Scheme:

- 2-Chloro-6-fluorobenzohydrazide + Cyanogen bromide → Intermediate hydrazone

- Intermediate hydrazone + Base (e.g., sodium hydroxide) → 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling Reactions: The amine group can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

Reduction Products: Reduction can yield amine derivatives with altered oxidation states.

Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring and the halogenated phenyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

- 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 341978-66-3): Molecular Formula: C₈H₆FN₃O (MW: 179.15 g/mol). Key Differences: The fluorine atom is at the meta position on the phenyl ring instead of the ortho and para positions in the target compound. Applications: Not explicitly stated, but fluorinated oxadiazoles are often studied for CNS activity due to enhanced bioavailability .

5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Compound 29 in ):

Heterocycle Modifications: Oxadiazole vs. Thiadiazole

- 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine (CID 13142206):

- Molecular Formula : C₈H₅ClFN₃S (MW: 245.67 g/mol).

- Key Differences : Replacement of the oxygen atom in the oxadiazole ring with sulfur (thiadiazole) increases lipophilicity and alters hydrogen-bonding capacity. Sulfur’s larger atomic size may enhance π-π stacking interactions in biological targets.

- Implications : Thiadiazoles often exhibit stronger antimicrobial activity but may suffer from higher toxicity profiles compared to oxadiazoles .

Bioactive Derivatives with Extended Substituents

N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound XIII in ):

- Activity : Demonstrates moderate cytotoxicity against gastric and colon cancer cell lines. The pyridine moiety introduces basicity, improving solubility and target binding.

- Comparison : The target compound’s chloro-fluoro-phenyl group may offer superior selectivity due to enhanced steric and electronic tuning .

N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine (Compound 10d in ):

Physicochemical and Pharmacokinetic Profiling

<sup>*</sup>LogP values estimated using fragment-based methods.

Research Findings and Trends

- Synthetic Efficiency: Photocatalytic methods (e.g., eosin-Y under visible light) enable high yields (>90%) for 2-amino-1,3,4-oxadiazoles, suggesting scalability for the target compound .

- Biological Performance : Fluorine and chlorine substituents synergistically enhance bioactivity by modulating electron density and resistance to enzymatic degradation. For example, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-oxadiazol-2-amine (Compound A3 in ) shows optimized HPLC elution profiles, indicating stability under analytical conditions .

- Structure-Activity Relationship (SAR) : Meta-substituted fluorine (as in 5-(3-fluorophenyl) derivatives) may reduce steric clashes in enzyme binding pockets compared to ortho/para substitution .

Biological Activity

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group and an amine group. Its molecular formula is , highlighting the presence of halogen atoms that significantly influence its chemical behavior and biological properties .

The biological activity of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in conditions like cancer.

- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.

- DNA Interaction : The oxadiazole ring structure allows for possible intercalation or binding to DNA, influencing replication and transcription processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine. For instance:

- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound exhibited IC values ranging from 0.67 to 0.87 µM across these cell lines .

| Cell Line | IC (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against both Gram-positive and Gram-negative bacteria:

- Gram-positive : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative : Displayed activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

When compared to analogs like 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine and 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine, the presence of both chlorine and fluorine in the structure of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine enhances its lipophilicity and membrane permeability. This unique combination can improve the efficacy of the compound as a drug or agrochemical agent .

| Compound Name | Lipophilicity | Membrane Permeability |

|---|---|---|

| 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Moderate | Low |

| 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amines | Moderate | Moderate |

| 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines | High | High |

Study on Anticancer Activity

A study conducted by researchers at the National Cancer Institute screened a series of oxadiazole derivatives for anticancer activity at a concentration of . Among the tested compounds, those structurally similar to 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines showed significant growth inhibition percentages against various cancer cell lines. The most potent derivative demonstrated a growth inhibition percentage (GP) exceeding 95% against renal cancer cells .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of oxadiazoles were tested against common bacterial strains. The results indicated that compounds with similar structural features to 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines displayed MIC values lower than those of traditional antibiotics like norfloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.